[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
CAS No.: 876926-22-6
Cat. No.: VC3953944
Molecular Formula: C17H22O7
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876926-22-6 |
|---|---|
| Molecular Formula | C17H22O7 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | [(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate |
| Standard InChI | InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3 |
| Standard InChI Key | ADFIQZBYNGPCGY-POMOKOCZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)O[C@@H]1C[C@]2([C@@]3([C@@H]1O[C@H]4[C@@]2([C@@H](C(=O)C(=C4)C)O)CO)CO3)C |
| SMILES | CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |
| Canonical SMILES | CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |
Introduction
Structural Analysis and Stereochemical Configuration
Core Skeleton and Functional Groups
The molecule features a spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane] core, combining a bicyclic ether system with an oxirane (epoxide) ring. The oxatricyclo framework consists of three fused rings: a seven-membered oxacycle, a six-membered carbocycle, and a five-membered ring, creating significant steric strain. Key functional groups include:
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A hydroxy group at position 3.
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A hydroxymethyl substituent at position 2.
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A methyl group at positions 1 and 5.
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A deuterated acetate moiety at position 10, where all three hydrogens in the methyl group are replaced with deuterium.
The stereochemistry is defined by seven stereocenters (1R,2R,3S,7R,9R,10R,12S), which dictate the molecule’s three-dimensional conformation and biological interactions.
Isotopic Labeling
The 2,2,2-trideuterioacetate group introduces deuterium at the methyl position of the acetate. This isotopic labeling is critical for tracking the compound’s metabolic fate in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Pathways and Challenges
Spiro System Construction
The synthesis of the spiro-oxatricyclo framework likely involves Prins cyclization reactions, a method used to construct oxygen-containing polycyclic systems . For example, iron(III)-catalyzed S<sub>N</sub>2'-Prins cyclization has been employed to generate tetrahydro-2H-pyrans with multiple stereocenters . Similar strategies could facilitate the formation of the oxatricyclo core through electrophilic cyclization of polyunsaturated precursors.
Deuterium Incorporation
The deuterated acetate group is introduced via acid-catalyzed esterification using deuterated acetic acid (CD<sub>3</sub>COOH) and a deuterium-labeled alcohol precursor. Industrial-scale production requires specialized equipment to maintain isotopic purity, often involving crystallization or chromatography for purification.
Research Applications and Findings
Analytical Chemistry
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Isotopic Tracers in Metabolism Studies
Deuterated analogs of mycotoxins like 3-Ac-DON are used to study absorption, distribution, metabolism, and excretion (ADME) in mammalian systems. The deuterium labels enable differentiation between endogenous and exogenous compounds in MS analyses. -
NMR Spectroscopy
The trideuterioacetate group simplifies <sup>1</sup>H NMR spectra by eliminating proton signals from the methyl group, aiding in structural elucidation.
Toxicological Research
As a derivative of 3-Ac-DON, this compound may serve as a reference standard in assays detecting trichothecene contamination in food crops. Deuterated standards improve quantification accuracy in liquid chromatography-tandem MS (LC-MS/MS).
| Property | Value/Description | Source Citation |
|---|---|---|
| CAS Number | 876926-22-6 | |
| Molecular Formula | C<sub>17</sub>H<sub>22</sub>O<sub>7</sub> | |
| Molecular Weight | 341.4 g/mol | |
| Isotopic Composition | 2,2,2-Trideuterioacetate | |
| Stereocenters | 7 (1R,2R,3S,7R,9R,10R,12S) |
Future Directions and Challenges
Synthetic Optimization
Current methods for synthesizing such complex spiro systems remain low-yielding due to steric and electronic challenges. Advances in asymmetric catalysis and flow chemistry could improve efficiency .
Biological Relevance
While the parent compound 3-Ac-DON is a well-characterized mycotoxin, the biological activity of this deuterated analog remains unexplored. Future studies could assess its immunosuppressive or cytotoxic properties, building on research into related polycyclic polyprenylated acylphloroglucinols .
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